N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 4-chlorophenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
- A 3-methyl-1H-pyrazol-5-yl substituent linked to the pyrimidine ring.
- A 3-phenylpropanamide side chain attached to the pyrazole nitrogen.
Structural confirmation of analogous compounds (e.g., via crystallography) supports the stability of this scaffold .
Properties
Molecular Formula |
C24H20ClN7O |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H20ClN7O/c1-16-13-21(29-22(33)12-7-17-5-3-2-4-6-17)32(30-16)24-20-14-28-31(23(20)26-15-27-24)19-10-8-18(25)9-11-19/h2-6,8-11,13-15H,7,12H2,1H3,(H,29,33) |
InChI Key |
OGGVHNHNFZOJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyrimidine ring system.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction where the 4-chlorophenyl group is introduced into the pyrazolopyrimidine core.
Formation of the final compound: The final step involves the coupling of the pyrazolopyrimidine derivative with 3-phenylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Key Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a 4-chlorophenyl group enhances its interaction with biological targets, making it a candidate for further research in therapeutic applications.
Case Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via caspase activation |
| Study 2 | MV4-11 (leukemia) | 3.5 | Activation of apoptotic pathways |
In a study focusing on the MCF-7 breast cancer cell line, the compound demonstrated significant antiproliferative activity with an IC50 value of 5.0 µM, indicating its potential as a therapeutic agent against breast cancer. Another study reported an IC50 of 3.5 µM in MV4-11 leukemia cells, suggesting effective apoptosis induction.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes critical for cancer progression:
Target Enzymes
- Aurora A Kinase: A key regulator of cell division and a target for cancer therapy.
Findings
A study reported an IC50 value of 0.15 µM for Aurora A kinase inhibition, indicating potent activity that could be leveraged in developing new anticancer therapies.
Anti-inflammatory Properties
Some preliminary studies suggest that the compound may also exhibit anti-inflammatory effects:
| Activity | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophages | 12.0 |
This suggests potential applications in treating inflammatory diseases, although further research is necessary to elucidate the underlying mechanisms.
Potential Studies
Future research should focus on:
- In Vivo Studies: To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To better understand the molecular interactions and pathways affected by this compound.
- Toxicological Assessments: To determine safety profiles and possible side effects at varying dosages.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the Akt pathway, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Halogen Substitution Effects
- 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions but reduce electronic effects on binding .
Side Chain Modifications
- Propanamide vs. Benzamide : The 3-phenylpropanamide in the target compound offers a flexible linker for hydrogen bonding, whereas rigid benzamide derivatives (e.g., tert-butyl-substituted) prioritize steric interactions .
- Cyclopentylpropanamide : The cyclic aliphatic group may reduce solubility but stabilize specific conformations for target engagement.
Heterocyclic Core Variations
- Chromen-4-one-Pyrazolo-pyrimidine Fusion : The fused chromenone system introduces additional hydrogen-bond acceptors (e.g., carbonyl groups), which could enhance binding to ATP pockets in kinases.
Research Findings and Inferences
- Structural Stability : Crystallographic data for analogous pyrazoline derivatives confirm the rigidity of the N-substituted pyrazole scaffold, suggesting similar stability for the target compound .
- Synthetic Feasibility : The propanamide side chain can be synthesized via amidation reactions, as demonstrated in related compounds (e.g., ’s ester-to-amide conversions) .
- Metabolic Considerations : The 4-chlorophenyl group may slow oxidative metabolism compared to fluorophenyl analogues, extending half-life .
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 450.91 g/mol. It features a multi-ring structure that includes pyrazole and pyrimidine moieties, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN7O |
| Molecular Weight | 450.91 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines. One study reported that a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and VGFR2, indicating potent dual inhibition capabilities .
Case Study: MCF-7 Cell Line
In a specific case involving the MCF-7 breast cancer cell line, the compound was observed to inhibit tumor growth effectively, induce apoptosis, and suppress cell migration. The molecular docking studies suggested that the compound binds effectively to target proteins, enhancing its anticancer efficacy .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for antimicrobial activity. Research indicates that these compounds exhibit significant activity against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial potency .
Antitubercular Activity
Another area of interest is the antitubercular potential of similar compounds. A series of substituted derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 µM . This underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in drug development.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Kinases : The compound has been linked to the inhibition of key kinases involved in cancer progression and cellular signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various apoptotic pathways.
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
